molecular formula C6H5NO2S B3143397 (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid CAS No. 52396-77-7

(2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid

Cat. No. B3143397
CAS RN: 52396-77-7
M. Wt: 155.18 g/mol
InChI Key: PIWFCOHMNRSNNY-OWOJBTEDSA-N
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Description

(2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid, commonly known as Thiazolpropionic acid or TPA, is an organic compound that has been studied extensively for its potential applications in scientific research. TPA is a member of the thiazole family of compounds, which have been used in medicine, agriculture, and biochemistry. TPA has been used to study the effects of various processes, such as enzyme inhibition, gene expression, and protein synthesis.

Scientific Research Applications

Synthesis and Biological Activity

(2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid derivatives have been explored for their synthesis and biological activities. For instance, the synthesis of (Z) and (E) isomers of 3-(3,4-diaryl-1,2,4-triazole-5-yl)prop-2-enoic acid derivatives involved reactions like isomerization, with studies showing their antiviral and immunomodulating activities (Modzelewska-Banachiewicz et al., 2009).

Structural and Spectroscopic Analysis

The compound (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid has been characterized using methods like X-ray crystallography and spectroscopy. Research in this area focuses on understanding the molecular structure, stability, and interactions within the compound (Venkatesan et al., 2016).

Application in Liquid Crystal Displays (LCDs)

Research has also explored the use of derivatives of prop-2-enoic acid in the field of LCDs. Compounds derived from 3-(thiophen-2-yl)- and 3-(thiophen-3-yl)-prop-2-enoic acid showed potential in promoting excellent photoalignment of commercial nematic liquid crystals, influencing their application in LCD technology (Hegde et al., 2013).

Nonlinear Optical (NLO) Properties

The NLO properties of compounds like (2E)-3-(3-chlorophenyl)prop-2-enoic anhydride have been a subject of interest. Studies in this area involve density functional theory calculations to understand aspects like hyperpolarizability, charge transfer, and molecular stability, which are crucial for the development of materials with NLO applications (Mary et al., 2014).

Antimicrobial Activity

Some derivatives of prop-2-enoic acid have been investigated for their antimicrobial activities. For example, research has been conducted on the utility of certain compounds for the preparation of antimicrobial agents under specific conditions, such as Michael addition reactions (El-Hashash et al., 2014).

Stereoselective Synthesis

Stereoselective synthesis of ethyl (Z)-2-(2-substituted-thiazol-4-yl)pent-2-enoates from related compounds has been reported. This research is significant in the field of organic synthesis, highlighting methods for achieving selective stereochemistry, which is vital in pharmaceutical and chemical manufacturing (Zhai et al., 2013).

properties

IUPAC Name

(E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2S/c8-6(9)2-1-5-7-3-4-10-5/h1-4H,(H,8,9)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIWFCOHMNRSNNY-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=N1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid

CAS RN

144163-52-0
Record name (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Perez, KD Nance, DW Bak… - ACS Chemical …, 2022 - ACS Publications
Hereditary leiomyomatosis and renal cell carcinoma (HLRCC) is a cancer predisposition syndrome driven by mutation of the tumor suppressor fumarate hydratase (FH). Inactivation of …
Number of citations: 1 pubs.acs.org

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